

Inter-day and intra-day precision of Glipizide analysis with Glipizide-d11.

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Compound of Interest

Compound Name: Glipizide-d11

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Precision in Glipizide Analysis: A Comparative Guide

A comprehensive analysis of inter-day and intra-day precision for the quantification of glipizide in human plasma is crucial for robust pharmacokinetic and bioequivalence studies. While specific data on the use of **Glipizide-d11** as an internal standard was not available in the reviewed literature, this guide provides a detailed overview of the precision of a validated High-Performance Liquid Chromatography (HPLC) method for glipizide analysis, offering valuable insights for researchers and drug development professionals.

This guide presents data from a validated HPLC-UV method for the determination of glipizide in human plasma. The following sections detail the precision of this method, the experimental protocol, and a visual representation of the workflow.

Inter-day and Intra-day Precision of Glipizide Analysis

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

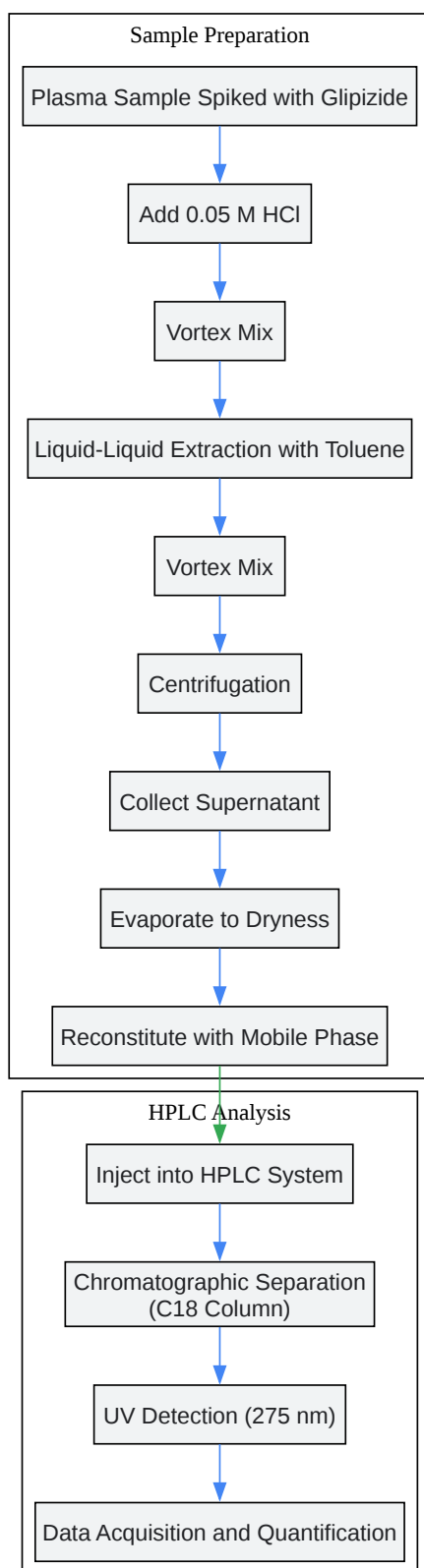
The following table summarizes the intra-day and inter-day precision for the analysis of glipizide in human plasma using a validated HPLC-UV method. The intra-day precision was determined by analyzing three different concentrations of glipizide on the same day, while the inter-day precision was assessed over three consecutive days.

Concentration (ng/mL)	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)
150	3.5	4.2
850	2.8	3.1
1300	2.1	2.5

Data sourced from a validated HPLC-UV method for glipizide determination in human plasma.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of glipizide in human plasma.



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Experimental workflow for glipizide analysis in plasma.

Experimental Protocol

The following protocol outlines the methodology used to obtain the precision data presented above.

Sample Preparation

A liquid-liquid extraction method was employed to isolate glipizide from human plasma samples.^[1] To 500 μL of plasma, 100 μL of 0.05 M hydrochloric acid was added to precipitate proteins.^[1] The mixture was then vortexed, followed by the addition of 3 mL of toluene for extraction.^[1] After another vortexing step, the samples were centrifuged.^[1] The resulting supernatant was carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.^[1] The dried residue was reconstituted in 75 μL of the mobile phase before injection into the HPLC system.^[1]

Chromatographic Conditions

The analysis was performed on a C18 column (ZORBAX ODS, 4.6 x 150 mm).^[1] The mobile phase consisted of a mixture of 0.01 M potassium dihydrogen phosphate and acetonitrile (65:35, v/v), with the pH adjusted to 4.25 using glacial acetic acid.^[1] The flow rate was maintained at 1.5 mL/min, and the injection volume was 20 μL .^[1]

Detection

Glipizide was detected using a UV detector set at a wavelength of 275 nm.^[1]

Calibration and Quantification

A calibration curve was constructed by plotting the peak area of glipizide against a series of known concentrations in plasma, ranging from 50 to 1600 ng/mL.^[1] The concentration of glipizide in the quality control samples was then determined from this calibration curve.^[1]

This detailed protocol and the accompanying precision data provide a solid foundation for researchers working on the bioanalysis of glipizide. While the use of a deuterated internal standard like **Glipizide-d11** is generally recommended to account for matrix effects and improve precision, the data presented here demonstrates that a well-validated HPLC-UV method can also achieve acceptable levels of precision for the quantification of glipizide in human plasma.

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References

- 1. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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